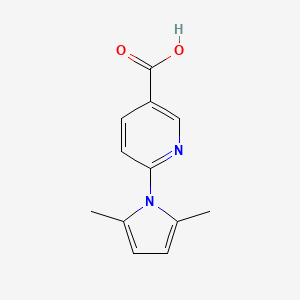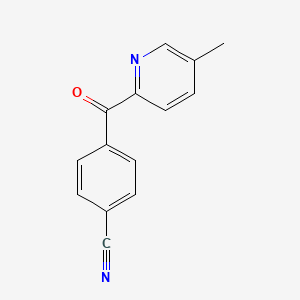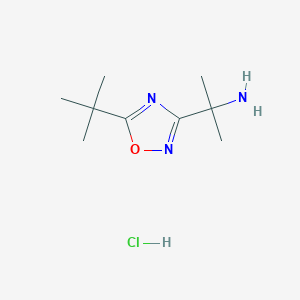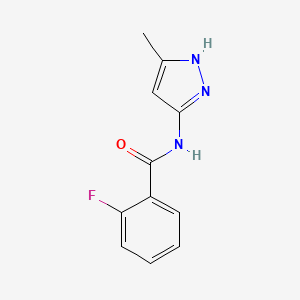
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid
Descripción general
Descripción
“6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is related to pyrrole, a biologically active scaffold known for its diverse activities . Pyrrole-containing analogs are considered a potential source of biologically active compounds and can be found in many natural products .
Molecular Structure Analysis
The molecular weight of “6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid” is 216.24 g/mol . The structure of related compounds, such as “2,5-Dimethyl-1H-pyrrole-1-ethanol”, has been analyzed, with a molecular weight of 139.19 g/mol .Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been studied for its potential in combating bacterial infections. A series of derivatives have been synthesized and evaluated for their antibacterial properties. The findings suggest that some of these derivatives exhibit significant action against various bacterial strains, making them promising candidates for the development of new antibacterial agents .
Antitubercular Properties
In addition to antibacterial activity, certain derivatives of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid have shown strong antitubercular properties. This is particularly important given the increasing incidence of tuberculosis and the need for more effective treatments .
Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes such as enoyl ACP reductase and DHFR (dihydrofolate reductase). These enzymes are critical in the metabolic pathways of microorganisms, and their inhibition can lead to the development of new therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the potential mode of action of these compounds. The results have revealed binding interactions with the active sites of the aforementioned enzymes, providing insights into how these compounds could be optimized for better therapeutic efficacy .
Drug Design and Development
The pyrrole moiety, a component of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid, is a fundamental building block for many biologically active molecules. Its versatility and biocompatibility make it a valuable tool in drug design and development, with applications across a range of pharmacological actions .
Synthesis of Pyrrole Derivatives
The synthesis of pyrrole derivatives, including those related to 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid, is a crucial area of research. Modern synthetic pathways have been developed, utilizing green chemistry principles and various catalyzed methods to create these compounds efficiently and sustainably .
Mecanismo De Acción
While the specific mechanism of action for “6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid” is not provided in the retrieved sources, pyrrole derivatives are known to exhibit a wide range of biological activities . For instance, Pyrrothiogatain, a pyrrole derivative, is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family .
Propiedades
IUPAC Name |
6-(2,5-dimethylpyrrol-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-9(2)14(8)11-6-5-10(7-13-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCMUEDNTFUBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)


![N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide](/img/structure/B1439996.png)


![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)

![2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate](/img/structure/B1440002.png)

![2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1440004.png)
